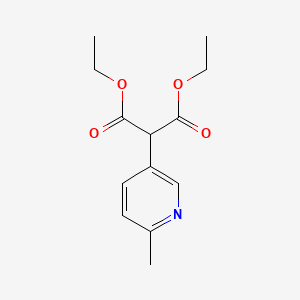

Diethyl 2-(6-methylpyridin-3-yl)malonate

Description

Properties

CAS No. |

1495322-52-5 |

|---|---|

Molecular Formula |

C13H17NO4 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

diethyl 2-(6-methylpyridin-3-yl)propanedioate |

InChI |

InChI=1S/C13H17NO4/c1-4-17-12(15)11(13(16)18-5-2)10-7-6-9(3)14-8-10/h6-8,11H,4-5H2,1-3H3 |

InChI Key |

WNNUBUOFOCNAND-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C1=CN=C(C=C1)C)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C(C1=CN=C(C=C1)C)C(=O)OCC |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Diethyl 2-(6-methylpyridin-3-yl)malonate has the molecular formula C13H17NO4 and a molecular weight of approximately 251.28 g/mol. The compound features a malonate backbone with a pyridine ring substituted at the 6-position with a methyl group. This structural configuration allows for diverse reactivity, making it a valuable intermediate in synthetic chemistry.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions, including:

- Malonic Ester Synthesis : This compound can be deprotonated to form a carbanion, which can then be alkylated with electrophiles to create substituted acetic acids .

- Claisen Condensation : The compound undergoes Claisen condensation reactions, allowing for the formation of β-keto esters, which are important intermediates in organic synthesis .

| Reaction Type | Description |

|---|---|

| Malonic Ester Synthesis | Forms substituted acetic acids through alkylation |

| Claisen Condensation | Produces β-keto esters |

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Research : Research indicates that this compound may inhibit certain cancer cell lines, suggesting its potential as an anticancer agent .

Biological Studies

This compound's interactions with biological systems are under investigation:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for drug design and development.

- Pharmacological Tool : Its unique structure allows it to serve as a pharmacological tool for studying various biological processes and mechanisms.

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound derivatives showed promising results against Gram-positive and Gram-negative bacteria. The derivatives demonstrated significant inhibition zones compared to standard antibiotics, indicating their potential as alternative antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited cytotoxic effects at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting its potential use in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- Diethyl {[(6-methylpyridin-2-yl)amino]methylene}malonate (CAS 13250-95-8) This compound differs in the pyridine substitution pattern: the methyl group is at the 2-position instead of the 3-position. Such positional changes can alter electronic effects, with the 6-methyl-3-pyridinyl group offering better conjugation stability .

Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate (CAS 27663-73-6)

The fused pyrrolopyridine ring system introduces significant steric bulk and extended π-conjugation. This structural complexity may hinder malonate reactivity in cross-coupling reactions but enhances binding affinity in medicinal chemistry applications, unlike the simpler pyridinyl substituent in the target compound .

Functional Group Variations

- Diethyl 2-{[(3-trifluoromethyl-2-pyridinyl)amino]methylene}malonate (C₁₆H₂₀F₃N₃O₄) The trifluoromethyl group is a strong electron-withdrawing substituent, increasing the electrophilicity of the pyridine ring. This contrasts with the electron-donating methyl group in the target compound, which may lead to divergent reactivity in acid-catalyzed reactions or metal coordination .

- Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate (CAS 53241-90-0) The methoxy group enhances solubility in polar solvents due to its electron-donating nature. However, its ortho-directing effects in electrophilic substitutions differ from the meta-directing methyl group in the target compound, influencing regioselectivity in further functionalization .

Physicochemical and Spectral Data Comparison

Preparation Methods

General Synthetic Strategy Overview

The synthesis of diethyl 2-(6-methylpyridin-3-yl)malonate generally involves:

- Formation of a diazonium salt from an appropriately substituted aniline derivative.

- Subsequent coupling of this diazonium salt with diethyl malonate under alkaline conditions.

- Purification steps including recrystallization to obtain the pure malonate ester.

This approach is analogous to the synthesis of related aromatic malonate esters, such as diethyl 2-(2,6-diethyl-4-methylbenzene)malonate, which provides a useful model for the pyridinyl derivative synthesis.

Preparation via Diazotization and Coupling Reaction

Step 1: Diazotization

- Starting material: 6-methyl-3-aminopyridine (or a closely related aniline derivative).

- Diazotization reagent: isoamyl nitrite.

- Catalyst: Cuprous chloride or cuprous iodide to facilitate diazonium salt formation.

- Solvent: Non-aqueous solvents such as tetrahydrofuran (THF), acetonitrile, or N,N-dimethylformamide (DMF) are preferred to stabilize the diazonium salt and reduce side reactions.

- Temperature: Controlled between 5–10 °C to maintain diazonium salt stability.

- Molar ratio: Aminopyridine to isoamyl nitrite typically maintained at 1:1.05.

Step 2: Coupling with Diethyl Malonate

- Diethyl malonate is deprotonated under alkaline conditions using bases such as potassium tert-butoxide or sodium ethoxide.

- The reaction temperature is maintained at 15–20 °C to optimize coupling efficiency.

- The diazonium salt solution is added dropwise to the malonate solution to control the reaction rate and minimize side reactions.

- Reaction times typically range from 1 to 2 hours after complete addition.

Step 3: Work-up and Purification

- The reaction mixture is quenched by adding water.

- Cooling to 0–5 °C facilitates precipitation of the crude product.

- Filtration and recrystallization from n-hexane at 55–60 °C followed by cooling to 5–10 °C yield the pure this compound.

- Yields reported for analogous aromatic malonates range from 82% to 92% with purity around 98%.

Reaction Conditions and Optimization

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Diazotization temperature | 5–10 °C | Low temperature stabilizes diazonium salt |

| Solvents | THF, acetonitrile, DMF | Non-aqueous solvents preferred |

| Base for malonate deprotonation | Potassium tert-butoxide, sodium ethoxide | Strong bases favor enolate formation |

| Coupling temperature | 15–20 °C | Moderate temperature for optimal yield |

| Reaction time | 1–2 hours after diazonium addition | Ensures complete coupling |

| Work-up temperature | 0–5 °C | Facilitates product precipitation |

| Recrystallization solvent | n-Hexane | Purification step |

Alternative Synthetic Approaches

While the diazotization-coupling method is predominant, alternative methods reported for related pyridinyl malonates include:

Nucleophilic aromatic substitution (SNAr): Reaction of sodium diethyl malonate with halogenated methylpyridines under reflux conditions in polar aprotic solvents such as DMF. This method is less common for 6-methylpyridin-3-yl derivatives due to lower reactivity of the pyridine ring toward nucleophilic substitution.

Condensation with ethoxymethylene malonate derivatives: Aminopyridines can react with diethyl 2-(ethoxymethylene)malonate to form intermediate amino-methylene malonates, which can be further cyclized or modified. This method is more complex and used for elaborated derivatives rather than simple this compound.

Research Findings and Yields

- The diazotization method using isoamyl nitrite and cuprous salt catalysts in non-aqueous solvents yields the target malonate ester with high efficiency (82–92% yield) and high purity (up to 98%).

- Reaction temperature control is critical to maintain diazonium salt stability and to optimize coupling efficiency.

- Strong bases like potassium tert-butoxide provide better yields than sodium ethoxide in some cases.

- Recrystallization from n-hexane effectively purifies the product, yielding a light yellow solid.

Summary Table of Preparation Method

| Step | Reagents / Conditions | Outcome / Notes |

|---|---|---|

| 1 | 6-methyl-3-aminopyridine + isoamyl nitrite + CuCl catalyst, 5–10 °C, THF or DMF | Formation of 6-methyl-3-pyridyl diazonium salt |

| 2 | Diethyl malonate + potassium tert-butoxide, 0–5 °C to 15–20 °C | Generation of malonate enolate |

| 3 | Dropwise addition of diazonium salt to malonate enolate, 15–20 °C, 1–2 h | Coupling to form this compound |

| 4 | Quench with water, cool to 0–5 °C, filtration | Isolation of crude product |

| 5 | Recrystallization from n-hexane, 55–60 °C then cool to 5–10 °C | Pure product isolation (98% purity) |

Q & A

Basic Research Questions

Q. What is the role of diethyl 2-(6-methylpyridin-3-yl)malonate in Claisen condensation reactions, and how is this applied in synthesizing complex organic molecules?

- Methodological Answer : In Claisen condensation, the compound acts as a β-ketoester precursor. Its enolate ion attacks electrophilic carbonyl groups (e.g., esters or ketones), forming new carbon-carbon bonds. For example, in synthesizing nitro-substituted malonates, diethyl malonate reacts with nitrofluorobenzenes under basic conditions (K₂CO₃/DMF) to yield substituted derivatives . Characterization of products involves ¹H/¹³C NMR and silica gel chromatography for purification .

Q. How can researchers characterize alkylation products of this compound enolates using spectroscopic methods?

- Methodological Answer : Alkylation of the enolate introduces substituents at the α-carbon. Post-reaction, NMR (e.g., ¹H/¹³C) identifies regioselectivity and structural changes. For example, in asymmetric Michael additions, L-proline-catalyzed reactions with acrylonitrile require solvent optimization (pyridine) and enantiomeric excess (ee) analysis via chiral HPLC or polarimetry . IR spectroscopy confirms functional group retention (e.g., ester C=O stretches at ~1740 cm⁻¹) .

Advanced Research Questions

Q. What methodological approaches are used to analyze unexpected reaction pathways involving this compound derivatives?

- Methodological Answer : Unexpected products (e.g., dihydropyridines instead of pyridones) are analyzed via tandem techniques:

- Reaction Monitoring : TLC/HPLC tracks intermediate formation .

- Structural Elucidation : 2D NMR (COSY, HSQC) and X-ray crystallography resolve regiochemistry .

- Computational Modeling : DFT calculations predict transition states to explain pathway deviations .

Q. How can enantioselective synthesis of this compound derivatives be optimized using organocatalysts like L-proline?

- Methodological Answer : Key factors include:

- Catalyst Screening : L-proline’s secondary amine promotes asymmetric induction via enamine intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., pyridine) enhance ee (up to 79% in Michael additions) .

- Temperature/Time : Prolonged reaction times (48 h) at 35°C maximize yield (74%) while minimizing racemization .

Q. What advanced spectroscopic techniques (e.g., EXAFS, pulsed EPR) are employed to study interactions of diethyl malonate derivatives with metal ions or surfaces?

- Methodological Answer :

- EXAFS : Probes Pb(II)-malonate ternary complexes on hematite, revealing Fe-C distances (2.98–3.14 Å) and bridging coordination .

- Pulsed EPR : Quantifies radical addition kinetics to double bonds (e.g., diethyl fumarate), with time-resolved measurements clarifying reaction mechanisms .

- ATR-FTIR : Differentiates inner-sphere vs. outer-sphere adsorption modes of malonate on metal oxides .

Q. How do researchers resolve contradictions in neurotoxicological data involving malonate derivatives, and what models validate these findings?

- Methodological Answer :

- Mechanistic Studies : Fluoxetine pretreatment inhibits serotonin depletion in malonate/MDMA-treated rats, implicating dopamine-glutamate crosstalk in neurotoxicity .

- In Vitro/In Vivo Models : Striatal neuron assays and nigrostriatal lesion studies dissect metabolic pathways (e.g., malonate’s origin from acetyl-CoA) .

- Pharmacological Blockers : GBR 12909 (dopamine transporter inhibitor) reverses neurotoxicity, confirming dopaminergic pathway involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.